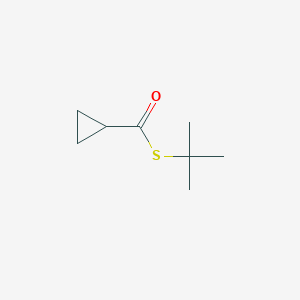
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is a chemical compound with the molecular formula C9H6Cl2N2O7. It is known for its unique structure, which includes both chloro and nitro functional groups. This compound is used in various scientific research applications due to its reactivity and potential for forming derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate typically involves the reaction of 2-chloro-4,6-dinitrophenol with chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbonate ester can be hydrolyzed to form 2-chloro-4,6-dinitrophenol and chloroethanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Reduction: 2-Chloro-4,6-diaminophenyl-2-chloroethyl carbonate.
Hydrolysis: 2-Chloro-4,6-dinitrophenol and chloroethanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is used in various scientific research fields, including:
Chemistry: As a reagent for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate involves its reactivity towards nucleophiles. The chloroethyl carbonate group can be attacked by nucleophiles, leading to the formation of substituted products. The nitro groups can undergo reduction, affecting the electronic properties of the molecule and influencing its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dinitrophenol: Similar structure but lacks the chloroethyl carbonate group.
2-Chloro-4,6-dinitroaniline: Contains an amino group instead of the chloroethyl carbonate group.
2-Chloro-4-nitrophenol: Contains only one nitro group and lacks the chloroethyl carbonate group.
Uniqueness
2-Chloro-4,6-dinitrophenyl-2-chloroethyl carbonate is unique due to the presence of both chloro and nitro groups, as well as the chloroethyl carbonate moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
73758-37-9 |
|---|---|
Molekularformel |
C9H6Cl2N2O7 |
Molekulargewicht |
325.06 g/mol |
IUPAC-Name |
(2-chloro-4,6-dinitrophenyl) 2-chloroethyl carbonate |
InChI |
InChI=1S/C9H6Cl2N2O7/c10-1-2-19-9(14)20-8-6(11)3-5(12(15)16)4-7(8)13(17)18/h3-4H,1-2H2 |
InChI-Schlüssel |
HZDYUFBJVYRBMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)OCCCl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B13994057.png)
![2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid](/img/structure/B13994062.png)


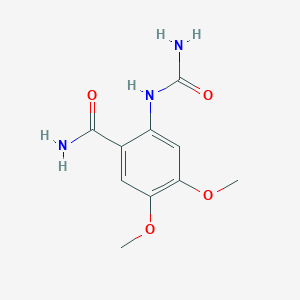
![2-[4-(3-chlorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13994072.png)
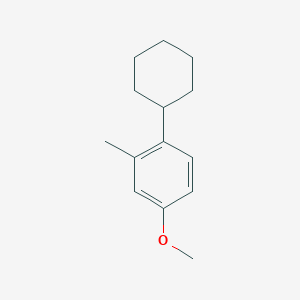
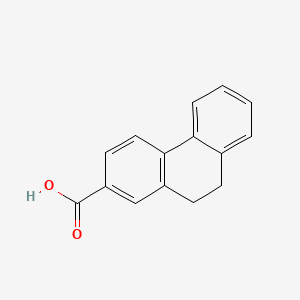
![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)
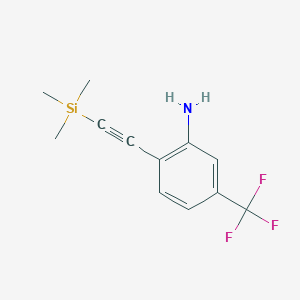
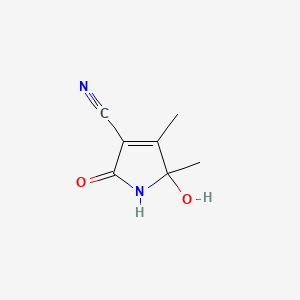
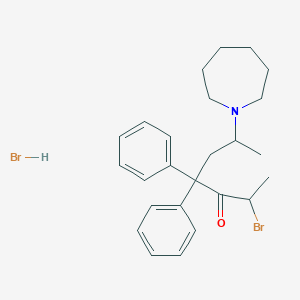
![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)
